N-(4-Aminobutyl)-N-ethylisoluminol
Overview
Description
N-(4-Aminobutyl)-N-ethylisoluminol is a chemiluminescent compound that has garnered attention for its applications in various scientific fields. It is a derivative of isoluminol, modified with an aminobutyl and ethyl group, which enhances its chemical properties and utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobutyl)-N-ethylisoluminol typically involves the reaction of isoluminol with 4-aminobutylamine and ethyl iodide. The process begins with the protection of the amino group of isoluminol, followed by the introduction of the aminobutyl group through nucleophilic substitution. The final step involves the alkylation with ethyl iodide to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobutyl)-N-ethylisoluminol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce light, a property utilized in chemiluminescence assays.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The amino and ethyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Light emission and corresponding oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Aminobutyl)-N-ethylisoluminol has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of various substances.
Biology: Employed in immunoassays and other bioanalytical techniques to detect biomolecules.
Medicine: Utilized in diagnostic assays to detect specific proteins or nucleic acids in clinical samples.
Industry: Applied in quality control processes to monitor the presence of contaminants or specific compounds in products.
Mechanism of Action
The chemiluminescent property of N-(4-Aminobutyl)-N-ethylisoluminol is due to its ability to undergo oxidation, resulting in the emission of light. The molecular targets include various oxidizing agents that trigger this reaction. The pathways involved include the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state.
Comparison with Similar Compounds
Isoluminol: The parent compound, which lacks the aminobutyl and ethyl modifications.
Luminol: Another well-known chemiluminescent compound used in similar applications.
N-(4-Aminobutyl)acetamide: A related compound with similar structural features but different functional groups.
Uniqueness: N-(4-Aminobutyl)-N-ethylisoluminol is unique due to its enhanced chemiluminescent properties, making it more sensitive and specific in various assays compared to its analogs. The presence of the aminobutyl and ethyl groups provides additional sites for functionalization, expanding its utility in diverse applications.
Properties
IUPAC Name |
6-[4-aminobutyl(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-2-18(8-4-3-7-15)10-5-6-11-12(9-10)14(20)17-16-13(11)19/h5-6,9H,2-4,7-8,15H2,1H3,(H,16,19)(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOJISUPFSWNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216781 | |
Record name | 6-(N-(4-Aminobutyl)-N-ethyl)amino-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66612-29-1 | |
Record name | 6-(N-(4-Aminobutyl)-N-ethyl)amino-2,3-dihydrophthalazine-1,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066612291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(N-(4-Aminobutyl)-N-ethyl)amino-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminobutyl)-N-ethylisoluminol [Chemiluminescence Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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